(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
Description
(2,6-Difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a bicyclic heteroaromatic compound featuring a pyridopyrimidine core fused with a dihydro scaffold.
Properties
IUPAC Name |
(2,6-difluorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O/c15-10-2-1-3-11(16)13(10)14(20)19-5-4-12-9(7-19)6-17-8-18-12/h1-3,6,8H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBISWNGQWXILDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic synthesis. A common approach might involve the condensation of 2,6-difluorobenzaldehyde with appropriate amines and intermediates to form the desired compound. The reaction conditions may vary, including the use of specific solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperature environments to ensure optimal yields.
Industrial Production Methods: : In an industrial setting, the production of this compound could be scaled up using batch or continuous flow reactors. Techniques such as solvent extraction, crystallization, and purification through column chromatography might be employed to achieve high purity of the final product. Green chemistry approaches, aiming to minimize environmental impact, can also be integrated into the industrial synthesis.
Types of Reactions
Oxidation: : this compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions may convert this compound into various alcohols or amines, depending on the reagents used.
Substitution: : The difluorophenyl group allows for substitution reactions, where one or more fluorine atoms could be replaced by other functional groups.
Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and inert atmospheres to ensure the reactions proceed efficiently.
Major Products: : The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, reduction might produce alcohols, and substitution could result in various halogenated derivatives.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in the development of new chemical entities.
Biology and Medicine: : In biological and medical research, (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has been explored for its potential as a pharmaceutical agent. Its structural components suggest it could be investigated as a lead compound in the development of anti-cancer or anti-inflammatory drugs.
Industry: : Industrially, this compound might be utilized in the synthesis of specialty chemicals, agrochemicals, or as a precursor in the production of advanced materials.
Mechanism of Action
The mechanism by which (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms could enhance binding affinity and selectivity, impacting the activity of these targets. This compound may modulate specific pathways, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to .
Key Differences and Implications
Substituent Effects on Molecular Weight and Polarity: The target compound’s 2,6-difluorophenyl group (~315.3 g/mol) reduces molecular weight compared to analogs with bulkier substituents like Compound B (418 g/mol) or Example 25’s imidazole derivative (446 g/mol). Fluorine’s electronegativity may enhance metabolic stability and membrane permeability relative to sulfur-containing analogs (e.g., ’s thiophene derivative) .
Synthetic Complexity: The target compound’s synthesis likely involves halogenation or coupling reactions similar to those in and , where intermediates like 2-chloro-1-[2-(indenylamino)pyridopyrimidinyl]ethanone are functionalized with amines or alkynes .
The thiophene derivative () shares structural motifs with known kinase inhibitors, while the target compound’s fluorinated aryl group may enhance target binding through hydrophobic or dipole interactions .
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological data (e.g., IC₅₀, binding assays) are available for the target compound. Comparisons rely on structural analogs and synthetic methodologies.
- Contradictions : describes high-yield syntheses (>90%) for intermediates, whereas Example 25 () reports a 49% yield for a complex conjugate, highlighting variability in reaction efficiency depending on substituents .
Biological Activity
The compound (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a pyridopyrimidine derivative that has attracted attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article synthesizes available research findings on its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a difluorophenyl group linked to a pyrido[4,3-d]pyrimidine moiety. Its molecular formula is CHFNO, with a molecular weight of 298.27 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity.
Anticancer Properties
Research indicates that derivatives of pyridopyrimidine exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspases .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HepG2 | 0.09 | Caspase activation |
| B | MCF-7 | 0.12 | Apoptosis induction |
| C | A549 | 0.03 | EGFR inhibition |
In a comparative study, compounds with similar structures demonstrated enhanced cytotoxicity against HepG2 and Huh-7 cells, suggesting that modifications in the pyridopyrimidine framework can lead to improved therapeutic efficacy .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in cancer progression. For example, pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.
Table 2: Enzyme Inhibition Activities
| Compound | Target Enzyme | Inhibition Type |
|---|---|---|
| A | Dihydrofolate Reductase | Competitive |
| B | Tyrosine Kinase | Non-competitive |
Neuropharmacological Effects
Emerging studies suggest that pyridopyrimidine derivatives may also possess neuroprotective properties. For instance, research has indicated that certain derivatives exhibit anti-Alzheimer’s activity by inhibiting acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain .
Table 3: Neuropharmacological Activities
| Compound | Activity | IC50 (µM) |
|---|---|---|
| A | AChE Inhibition | 15.2 |
| B | Antioxidant Activity | 18.3 |
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of a series of pyridopyrimidine derivatives against various cancer cell lines. The results indicated that compounds with the difluorophenyl group exhibited enhanced activity due to their ability to disrupt microtubule dynamics .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of these compounds in models of oxidative stress-induced neurotoxicity. The findings suggested that these derivatives could mitigate neuronal damage by reducing reactive oxygen species (ROS) and enhancing antioxidant defenses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
